N-(3H-Benzoimidazol-4-YL)-4-methoxy-benzamide
Description
N-(3H-Benzoimidazol-4-YL)-4-methoxy-benzamide is a benzimidazole-benzamide hybrid compound characterized by a 4-methoxy-substituted benzoyl group linked to the 4-position of a 3H-benzimidazole core. This structural motif is pharmacologically significant, as benzimidazoles are known for their roles in enzyme inhibition (e.g., indoleamine 2,3-dioxygenase-1 (IDO1)) and receptor modulation . The 4-methoxy group on the benzamide moiety may enhance metabolic stability and influence binding affinity through electronic effects .
Structure
3D Structure
Properties
CAS No. |
887411-54-3 |
|---|---|
Molecular Formula |
C15H13N3O2 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
N-(1H-benzimidazol-4-yl)-4-methoxybenzamide |
InChI |
InChI=1S/C15H13N3O2/c1-20-11-7-5-10(6-8-11)15(19)18-13-4-2-3-12-14(13)17-9-16-12/h2-9H,1H3,(H,16,17)(H,18,19) |
InChI Key |
LCGVEODGCLBRQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2N=CN3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3H-Benzoimidazol-4-YL)-4-methoxy-benzamide typically involves the condensation of 4-methoxybenzoic acid with 3H-benzimidazole-4-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an appropriate solvent like dichloromethane or dimethylformamide (DMF) for several hours .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: N-(3H-Benzoimidazol-4-YL)-4-methoxy-benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The benzimidazole ring can be reduced to form a dihydrobenzimidazole derivative.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like halogens (e.g., bromine) or alkyl halides in the presence of a base.
Major Products:
Oxidation: Formation of 4-hydroxy-benzamide derivatives.
Reduction: Formation of dihydrobenzimidazole derivatives.
Substitution: Formation of halogenated or alkylated benzamide derivatives.
Scientific Research Applications
Cancer Therapeutics
The benzimidazole moiety is recognized for its significant role in the development of anticancer agents. Several studies have highlighted the efficacy of N-(3H-Benzoimidazol-4-YL)-4-methoxy-benzamide and related compounds in targeting cancer cells.
- Mechanism of Action : Benzimidazole derivatives often exhibit their anticancer effects through the inhibition of key enzymes involved in cell proliferation and survival pathways. For instance, some derivatives have been shown to induce apoptosis in cancer cells by modulating signaling pathways such as p38 MAPK and cyclin-dependent kinases .
-
Case Studies :
- A study demonstrated that derivatives with hydroxyl and methoxy groups displayed potent antiproliferative activity against breast cancer cell lines (MCF-7), with IC50 values as low as 3.1 μM .
- Another investigation found that compounds incorporating benzimidazole exhibited cytotoxic effects on various cancer types, including leukemia and melanoma, with notable selectivity towards cancerous cells .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties.
- Antibacterial Effects : Research indicates that certain derivatives demonstrate selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these compounds were reported to be as low as 8 μM .
- Mechanism : The antimicrobial action is primarily attributed to the disruption of bacterial cell membranes and interference with metabolic pathways, leading to cell death.
Antiviral Properties
Emerging research suggests that this compound may possess antiviral activity.
- Potential Against Hepatitis B Virus : In studies focusing on antiviral agents, derivatives of benzamide have shown promise against Hepatitis B virus (HBV), indicating a potential therapeutic pathway for liver diseases .
Comparative Data Table
| Application | Biological Activity | Notable Findings |
|---|---|---|
| Cancer Therapeutics | Antiproliferative effects on MCF-7 cells | IC50 = 3.1 μM |
| Antimicrobial Activity | Selective against S. aureus and E. faecalis | MIC = 8 μM |
| Antiviral Properties | Potential activity against HBV | Promising results in preliminary studies |
Mechanism of Action
The mechanism of action of N-(3H-Benzoimidazol-4-YL)-4-methoxy-benzamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to various therapeutic effects. The benzimidazole ring is known to interact with DNA, proteins, and other biomolecules, which can result in antimicrobial, antiviral, and anticancer activities.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Functional Groups
- N-(1H-Benzoimidazol-2-ylmethyl)-4-methoxy-benzamide (): Differs in the benzimidazole attachment site (2-yl vs. 4-yl) and includes a methylene spacer.
- N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-4-cyanobenzamide (): Features a cyano group instead of methoxy, which increases electron-withdrawing effects and may enhance interactions with hydrophobic enzyme pockets .
Pharmacological and Biochemical Properties
Enzyme Inhibition and Receptor Modulation
- Electronic Effects: The 4-methoxy group in the target compound may reduce metabolic oxidation compared to cyano or fluorine substituents, as seen in .
- In Vivo Efficacy : ’s IP antagonist demonstrates significant anti-inflammatory effects in arthritis models, suggesting that benzimidazole-benzamide hybrids could be optimized for in vivo stability .
Structure-Activity Relationship (SAR) Insights
- Benzimidazole Position : 4-yl attachment (target compound) vs. 1-yl or 2-yl () may influence conformational flexibility and binding pocket compatibility .
- Benzamide Substituents: Methoxy (target): Enhances lipophilicity and π-π stacking. Fluorine (): Introduces electronegativity for halogen bonding .
Biological Activity
N-(3H-Benzoimidazol-4-YL)-4-methoxy-benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antibacterial applications. This article synthesizes current research findings on the compound's biological activity, focusing on its antiproliferative effects against cancer cell lines, antioxidative properties, and antibacterial efficacy.
Chemical Structure
The compound features a benzimidazole core substituted with a methoxy group on the benzamide moiety. The structural formula can be represented as follows:
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. The activity is often measured using the half-maximal inhibitory concentration (IC50), which indicates the effectiveness of the compound in inhibiting cell growth.
Key Findings:
- Cell Lines Tested : The compound has been tested against several cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and HEK293 (human embryonic kidney) cells.
- IC50 Values :
- Against MCF-7: IC50 = 3.1 µM
- Against HCT116: IC50 = 3.7 µM
- Against HEK293: IC50 = 5.3 µM
These values suggest that this compound exhibits significant antiproliferative activity, particularly against breast cancer cells, indicating selectivity towards this cell line .
Comparative Analysis
A comparative analysis of IC50 values for various derivatives indicates that modifications to the benzimidazole structure can enhance biological activity. For example, derivatives with additional hydroxyl groups showed improved potency .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 3.1 |
| Hydroxy-substituted derivative | HCT116 | 3.7 |
| Hydroxy-substituted derivative | HEK293 | 5.3 |
Antioxidative Activity
In addition to its antiproliferative effects, this compound has shown promising antioxidative properties. Antioxidants are crucial in preventing oxidative stress, which can lead to cellular damage and contribute to cancer progression.
The antioxidative activity is believed to stem from the compound's ability to scavenge free radicals and inhibit lipid peroxidation. Studies have demonstrated that it outperforms standard antioxidants such as BHT (butylated hydroxytoluene) in several assays .
Antibacterial Activity
This compound also exhibits antibacterial properties against specific strains of bacteria.
Efficacy Against Bacterial Strains:
- Gram-positive : Effective against Enterococcus faecalis with a minimum inhibitory concentration (MIC) of 8 µM.
- Gram-negative : Moderate activity noted against Escherichia coli with an MIC of 32 µM.
This dual action against both cancer and bacterial cells positions this compound as a versatile candidate for further development .
Case Studies
Several case studies have been published highlighting the synthesis and biological evaluation of this compound and its derivatives:
- Study on Hydroxy-substituted Derivatives :
- Mechanistic Study :
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare N-(3H-Benzoimidazol-4-YL)-4-methoxy-benzamide?
- Methodological Answer : A two-step approach is typically used:
Coupling Reaction : React 4-methoxy-benzoyl chloride with a substituted benzimidazole precursor (e.g., 3H-benzoimidazol-4-amine) in anhydrous dichloromethane (DCM) using sodium carbonate as a base. Stir under nitrogen at 0–5°C for 4–6 hours .
Purification : Isolate the crude product via vacuum filtration, followed by recrystallization from ethanol or acetonitrile. Confirm purity using HPLC (≥95%) and characterize via -/-NMR and ESI-MS .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : -NMR (400 MHz) identifies aromatic protons (δ 7.8–8.0 ppm for benzamide, δ 7.3–7.5 ppm for benzimidazole) and methoxy groups (δ ~3.8 ppm). -NMR confirms carbonyl (δ ~165 ppm) and quaternary carbons .
- Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]) for validation .
- HPLC : Quantifies purity using a C18 column with acetonitrile/water gradients .
Q. What preliminary biological assays are recommended for screening activity?
- Methodological Answer :
- In Vitro : Test enzyme inhibition (e.g., COX-2) at 1–10 μM concentrations using fluorescence-based assays. Include positive controls (e.g., nimesulide) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data be resolved for this compound?
- Methodological Answer :
- X-ray Diffraction : Use SHELX programs (e.g., SHELXL) for refinement. Optimize hydrogen bonding and torsional angles with high-resolution (<1.0 Å) data .
- Validation Tools : Cross-check with PLATON or Mercury to identify missed symmetry or disordered regions .
Q. What experimental designs are optimal for in vivo studies targeting IP receptor modulation?
- Methodological Answer :
- Model Selection : Use collagen-antibody-induced arthritis (CAIA) in mice to assess anti-inflammatory effects. Administer 10 mg/kg compound intraperitoneally for 7 days .
- Controls : Include IP receptor-deficient mice and vehicle-only groups. Monitor arthritis scores and cytokine levels (e.g., IL-6, TNF-α) .
- Safety : Conduct Ames II testing to rule out mutagenicity, as seen in structurally related anomeric amides .
Q. How can synthetic yields be improved under varying reaction conditions?
- Methodological Answer :
- Catalyst Screening : Test pivalate salts (e.g., sodium pivalate) to accelerate acylation. Optimize equivalents (1.2–1.5x) of benzoyl chloride .
- Solvent Effects : Compare DCM vs. THF for solubility and reaction kinetics. Use Dean-Stark traps for water-sensitive steps .
- Temperature : Reflux at 80°C for 12 hours enhances coupling efficiency for sterically hindered intermediates .
Q. What strategies address discrepancies in reported biological activities across studies?
- Methodological Answer :
- Dose-Response Curves : Replicate assays at 0.1–100 μM to identify threshold effects. Use standardized cell lines (e.g., ATCC-certified) .
- Receptor Profiling : Perform radioligand binding assays (e.g., -labeled compounds) to confirm target specificity vs. off-target interactions (e.g., serotonin receptors) .
Safety and Optimization
Q. What hazard mitigation protocols are essential during synthesis?
- Methodological Answer :
- Risk Assessment : Follow ACS guidelines for handling mutagenic intermediates (e.g., O-benzyl hydroxylamine). Use fume hoods and double-gloving .
- Decomposition Monitoring : Conduct DSC analysis to identify thermal instability (>150°C). Store compounds at –20°C under argon .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
